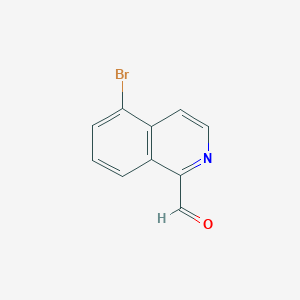
5-Bromoisoquinoline-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoisoquinoline-1-carbaldehyde: is an organic compound with the molecular formula C10H6BrNO. It is a derivative of isoquinoline, where a bromine atom is substituted at the 5th position and an aldehyde group at the 1st position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoquinoline-1-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to control the bromination process . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) are used .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: 5-Bromoisoquinoline-1-carboxylic acid.
Reduction Products: 5-Bromoisoquinoline-1-methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromoisoquinoline-1-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of 5-Bromoisoquinoline-1-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group are key reactive sites. The bromine atom can undergo nucleophilic substitution, while the aldehyde group can participate in condensation and redox reactions .
In biological systems, the compound may interact with enzymes or receptors through its isoquinoline core. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the isoquinoline derivative being studied .
Vergleich Mit ähnlichen Verbindungen
5-Bromoisoquinoline: Lacks the aldehyde group, making it less reactive in certain condensation reactions.
Isoquinoline-1-carbaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Chloroisoquinoline-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and properties.
Uniqueness: 5-Bromoisoquinoline-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, providing dual reactive sites. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C10H6BrNO |
|---|---|
Molekulargewicht |
236.06 g/mol |
IUPAC-Name |
5-bromoisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-6H |
InChI-Schlüssel |
KCOOQXUNVYMHGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=O)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


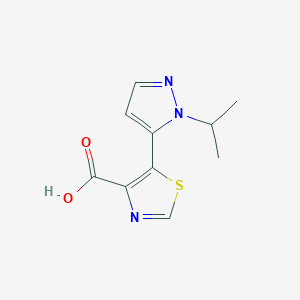


![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)
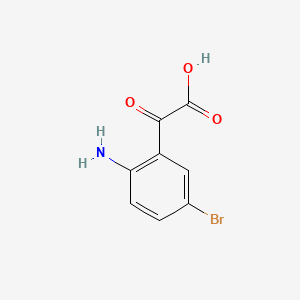
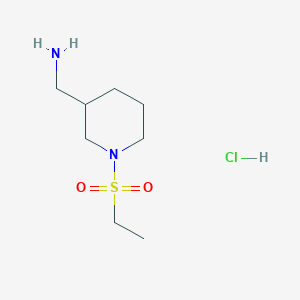

![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)
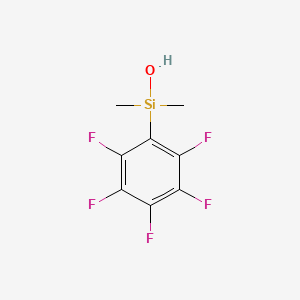
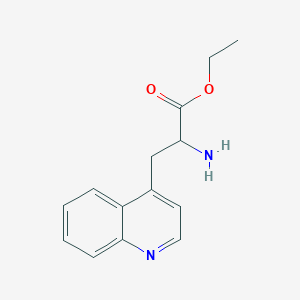
![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)

![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)
